molecular formula C23H34N2O7 B608142 Istaroxime oxalate CAS No. 203737-94-4

Istaroxime oxalate

カタログ番号 B608142
CAS番号: 203737-94-4
分子量: 450.53
InChIキー: GJLPXHFMMRXIHT-ROJIRLEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Istaroxime is an investigational drug under development for the treatment of acute decompensated heart failure . It is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) . It also increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .


Synthesis Analysis

The synthesis of Istaroxime involves exploring the chemical space around the position 6 of the steroidal scaffold by changing the functional groups at that position . Some compounds showed inhibitory potencies of the Na+/K±ATPase higher than Istaroxime .


Molecular Structure Analysis

The molecular structure of Istaroxime includes a basic oximic chain in position 3 of the steroidal scaffold . The chemical formula of Istaroxime is C21H32N2O3 .


Chemical Reactions Analysis

Istaroxime exhibits an antiproliferative effect on A549, MCF7, and PC3 cell lines and inhibits Topoisomerase I . This suggests that Istaroxime can act as a Topoisomerase I inhibitor under in vitro conditions .


Physical And Chemical Properties Analysis

Oxalate, a component of Istaroxime oxalate, is a divalent organic anion that affects many biological and commercial processes . When binding with sodium, potassium, and ammonium ions, it forms soluble oxalates, whereas with calcium, iron, and magnesium it precipitates, forming insoluble compounds and making these minerals unavailable for absorption .

科学的研究の応用

Treatment for Acute Heart Failure

Istaroxime is an intravenous inotropic agent with a dual mechanism—increasing both cardiomyocyte contractility and relaxation. It’s a novel treatment for acute heart failure (AHF), the leading cause of morbidity and mortality in heart failure . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Istaroxime was significantly associated with an increased left ventricular ejection fraction (mL), stroke volume index, and cardiac index (L/min/m 2) .

Lower Risk of Arrhythmias

Traditional inotropic agents are often associated with the risk of arrhythmias. However, Istaroxime could offset this risk associated with traditional inotropes .

Improved Left Ventricular Function

A systematic review and meta-analysis determined that Istaroxime is effective in increasing the left ventricular ejection fraction (LVEF), cardiac index, and systolic blood pressure (SBP) and reducing the E/A ratio, indicating improved left ventricular function .

Inhibition of Na+/K+ ATPase

Istaroxime is an inhibitor of Na+/K+ ATPase, which has proven efficacy to increase cardiac contractility and to accelerate relaxation attributable to a relief in phospholamban- dependent inhibition of the sarcoplasmic reticulum Ca2+ ATPase .

Activation of the Sarcoplasmic Reticulum Ca 2+ ATPase Isoform 2a (SERCA2a)

Istaroxime’s effects are essentially related to its inotropic and lusitropic positive properties exerted through a dual mechanism of action: activation of the sarcoplasmic reticulum Ca 2+ ATPase isoform 2a (SERCA2a) and inhibition of the Na + /K + -ATPase (NKA) activity .

Increased Systolic Blood Pressure without Augmenting Heart Rate

One of the advantages of Istaroxime over the available inotropic agents includes its lower arrhythmogenic action combined with its capability of increasing systolic blood pressure without augmenting heart rate .

作用機序

Istaroxime reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Safety and Hazards

In terms of safety, istaroxime treatment was associated with a higher risk of gastrointestinal events compared to the placebo, while the risk of cardiovascular events did not significantly differ between the two groups .

将来の方向性

Istaroxime treatment has been found to ameliorate calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy . It has also been suggested that istaroxime can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death . Further investigations are necessary to optimize the safety profile of istaroxime .

特性

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Istaroxime oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime oxalate
Reactant of Route 2
Istaroxime oxalate
Reactant of Route 3
Istaroxime oxalate
Reactant of Route 4
Istaroxime oxalate
Reactant of Route 5
Istaroxime oxalate
Reactant of Route 6
Istaroxime oxalate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。